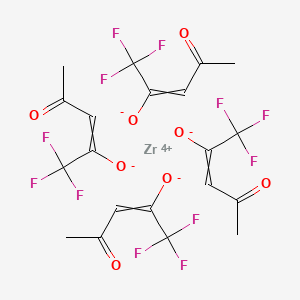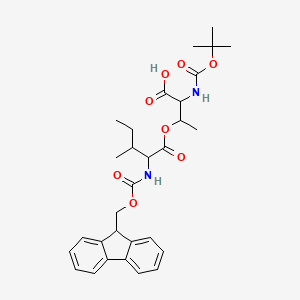
6-fluoro-N-(2-phenylmethoxyethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N-(2-phenylmethoxyethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-fluoro-N-(2-phenylmethoxyethyl)pyridin-2-amine, often involves nucleophilic substitution reactions. One common method is the reaction of polyfluoropyridines with nucleophiles. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for fluorinated pyridines typically involve large-scale nucleophilic substitution reactions. The use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-N-(2-phenylmethoxyethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines with different functional groups .
Applications De Recherche Scientifique
6-fluoro-N-(2-phenylmethoxyethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-fluoro-N-(2-phenylmethoxyethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets, potentially leading to its biological activities. The exact molecular pathways and targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
Uniqueness
6-fluoro-N-(2-phenylmethoxyethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. The presence of the phenylmethoxyethyl group further differentiates it from other similar compounds .
Propriétés
Formule moléculaire |
C14H15FN2O |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
6-fluoro-N-(2-phenylmethoxyethyl)pyridin-2-amine |
InChI |
InChI=1S/C14H15FN2O/c15-13-7-4-8-14(17-13)16-9-10-18-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,17) |
Clé InChI |
WREZWDHULINFJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCNC2=NC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B12512838.png)

![2-[2-(2,4-dichlorophenyl)ethenyl]-1H-1,3-benzodiazole](/img/structure/B12512850.png)

![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)

![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12512885.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512893.png)
![2-[2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12512899.png)


